molecular formula C34H33ClF3NO3 B1679319 RGX-104 free Acid CAS No. 610318-54-2

RGX-104 free Acid

货号: B1679319
CAS 编号: 610318-54-2
分子量: 596.1 g/mol
InChI 键: ZLJZDYOBXVOTSA-XMMPIXPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

阿贝夸利克龙的合成涉及多个步骤,包括关键中间体的形成及其随后的反应以形成最终化合物。详细的合成路线和反应条件是专有的,未公开。 它通常涉及有机合成技术,例如在受控条件下进行的亲核取代、氧化和还原反应 .

工业生产方法

阿贝夸利克龙的工业生产可能涉及扩大实验室合成工艺。这包括优化反应条件,使用大型反应器,并确保最终产品的纯度和一致性。 具体的工业方法是专有的,尚未公开 .

化学反应分析

反应类型

阿贝夸利克龙经历了各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂(例如,高锰酸钾),还原剂(例如,氢化锂铝)和亲核试剂(例如,氢氧化钠)。 反应通常在受控温度和压力下进行,以确保所需的产物形成 .

形成的主要产物

这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化反应可能产生酮或醛,而还原反应可能产生醇 .

科学研究应用

RGX-104, also known as abequolixron, is a liver-X nuclear hormone receptor (LXR) agonist with potential immunomodulating and antineoplastic activities . It has been investigated for its role in cancer immunotherapy, particularly in modulating the tumor microenvironment and innate immunity .

Scientific Research Applications

Mechanism of Action
RGX-104 selectively targets and binds to LXRbeta, activating LXRbeta-mediated signaling . This activation leads to the transcription of tumor suppressor genes and the downregulation of tumor promoter genes . Specifically, RGX-104 activates the expression of apolipoprotein E (ApoE), a tumor suppressor protein, in tumor cells and certain immune cells .

Immunomodulation and Cancer Immunotherapy
RGX-104 modulates innate immunity by transcriptionally activating the ApoE gene, which results in the depletion of immunosuppressive myeloid-derived suppressor cells (MDSCs), tumor cells, and endothelial cells within the tumor microenvironment . By reducing MDSCs, RGX-104 helps reverse immune evasion, enhance anti-tumor immune responses, and inhibit tumor cell proliferation .

Preclinical Studies
In vivo studies have demonstrated the efficacy of RGX-104 in suppressing tumor growth across various cancer types . When administered orally to mice with visible tumors at a dosage of 100 mg/kg daily, RGX-104 effectively reduced tumor growth . The combination of RGX-104 with anti-PD-1 antibodies has shown enhanced anti-tumor effects compared to either drug alone . Studies have also shown that RGX-104 reduces both granulocytic and monocytic intra-tumoral MDSC subpopulations .

Clinical Trials
RGX-104 is currently in Phase 1 clinical trials for patients with metastatic solid cancers or lymphomas that have progressed on standard treatments .

Combination Therapy
Combining RGX-104 with photodynamic therapy (PDT) has shown promise in enhancing gasdermin E (GSDME)-dependent pyroptosis, a form of programmed cell death that can stimulate anti-tumor immunity . The combination of RGX-104 and anti-PD-1 antibody was found to be more effective than either drug administered alone .

Case Studies and Research Findings

LXR Activation and Tumor Microenvironment
RGX-104 remodels the tumor microenvironment (TME) through transcriptional activation of ApoE, which regresses myeloid-derived suppressor cells (MDSCs) activity . This creates a more favorable environment for intensifying pyroptosis .

Impact on Myeloid-Derived Suppressor Cells (MDSCs)
LXR activation reduces the abundance of tumoral MDSCs both in vitro and in vivo . Studies showed a significant reduction in both granulocytic (66% reduction) and monocytic (47% reduction) intra-tumoral MDSC subpopulations upon LXR activation . Adoptive transfer studies confirmed that LXR agonism could reduce transferred MDSCs in recipient mice, suggesting enhanced cell death or active killing as the primary mechanism of MDSC reduction .

Effects on T-Cell Response
LXRβ-mediated MDSC depletion leads to an increase in tumor-infiltrating IFN-γ+ TNF-α+ double-positive CD4+ T cells . LXR agonist therapy elicits a tumor-antigen-specific T cell response and a significant expansion of activated tumor-infiltrating gp100-specific CD8+ T cells .

RGX-104 and Intestinal Regeneration
LXR activation regulates intestinal regeneration and tumorigenesis . Studies using RGX-104 in organoid models have shown increased budding, indicating that LXR activation primes the epithelium for increased regenerative growth .

Data Table

FeatureDescription
Target Liver X Receptor beta (LXRβ)
Mechanism of Action Agonist; selectively binds to LXRβ, activating LXRβ-mediated signaling, leading to the transcription of tumor suppressor genes and downregulation of tumor promoter genes .
Immunomodulation Activates the expression of apolipoprotein E (ApoE), leading to the depletion of immunosuppressive myeloid-derived suppressor cells (MDSCs), tumor cells, and endothelial cells in the tumor microenvironment .
Preclinical Efficacy Suppresses tumor growth in various cancer types in mice models . Combination with anti-PD-1 antibodies enhances anti-tumor effects .
Clinical Development Currently in Phase 1 clinical trials for metastatic solid cancers and lymphomas .
Combination Therapies Synergistic effects observed with photodynamic therapy (PDT) to enhance pyroptosis and with anti-PD-1 antibodies for improved anti-tumor responses .
Effects on MDSCs Reduces both granulocytic and monocytic intra-tumoral MDSC subpopulations . Promotes MDSC elimination by repressing MDSC survival .
T-Cell Response Increases tumor-infiltrating IFN-γ+ TNF-α+ double-positive CD4+ T cells and promotes a tumor-antigen-specific T cell response .
Intestinal Regeneration Regulates intestinal regeneration and tumorigenesis; promotes increased budding in organoid models .

作用机制

阿贝夸利克龙通过激活肝脏 X 受体 (LXR) 发挥作用,LXR 反过来激活载脂蛋白 E (APOE) 的表达。这种激活导致抑制肿瘤血管生成,消耗髓系来源的抑制细胞 (MDSC) 和激活细胞毒性 T 淋巴细胞 (CTL)。 这些作用共同增强了抗肿瘤免疫反应 .

相似化合物的比较

生物活性

RGX-104 free acid is a synthetic agonist of the Liver X Receptor (LXR), specifically targeting LXRβ. This compound has garnered attention for its potential biological activities, particularly in the context of cancer immunotherapy and metabolic regulation. The following sections provide a detailed overview of RGX-104's biological activity, including its mechanisms, preclinical findings, and clinical trial data.

RGX-104 functions primarily through the activation of LXRβ, which plays a crucial role in regulating cholesterol homeostasis and modulating immune responses. The activation of LXRβ leads to:

  • Increased Expression of Apolipoprotein E (ApoE) : ApoE is a tumor suppressor protein that has been shown to inhibit tumor growth and metastasis .
  • Reduction of Myeloid-Derived Suppressor Cells (MDSCs) : RGX-104 has been demonstrated to decrease the abundance of MDSCs in various tumor models, thereby enhancing anti-tumor immunity .

Preclinical Studies

Multiple studies have investigated the effects of RGX-104 on tumor growth and immune modulation:

  • Tumor Growth Suppression : In animal models bearing various types of tumors (lung, melanoma, ovarian, etc.), RGX-104 administration resulted in significant tumor growth suppression. In some cases, complete tumor regressions were observed .
  • Immune Response Activation : Flow cytometry analyses indicated that RGX-104 treatment led to a substantial reduction in both granulocytic and monocytic MDSCs, promoting a Th1 immune response characterized by increased CD4+ T cell activation .

Case Study: Combination Therapy

A notable study explored the combination of RGX-104 with anti-PD-1 therapy in a Lewis lung cancer model. The results showed that this combination yielded synergistic anti-tumor activity, highlighting the potential for RGX-104 to enhance existing immunotherapies .

Clinical Trials

RGX-104 is currently being evaluated in clinical settings:

  • Phase I Clinical Trials : RGX-104 is being tested as both monotherapy and in combination with docetaxel for patients with advanced solid or hematologic malignancies. Preliminary results indicate a disease control rate (DCR) of 42% for monotherapy and 66% when combined with docetaxel .

Summary of Clinical Findings

Trial PhaseTreatment TypeDisease TypeOverall Response Rate (ORR)Disease Control Rate (DCR)Notable Adverse Effects
IMonotherapyAdvanced malignancies22%42%Neutropenia
ICombinationAdvanced malignancies22%66%Neutropenia

属性

IUPAC Name

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJZDYOBXVOTSA-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610318-54-2
Record name SB 742881
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abequolixron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABEQUOLIXRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RGX-104 free Acid
Reactant of Route 2
RGX-104 free Acid
Reactant of Route 3
RGX-104 free Acid
Reactant of Route 4
RGX-104 free Acid
Reactant of Route 5
RGX-104 free Acid
Reactant of Route 6
RGX-104 free Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。